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Compound of Interest

Compound Name: Sulfaethoxypyridazine-13C6

Cat. No.: B15555044

For researchers, scientists, and drug development professionals, ensuring the reliability and
accuracy of analytical methods for veterinary drug residues is paramount. This guide provides
a comprehensive comparison of key international guidelines, focusing on the harmonized
standards of the Veterinary International Conference on Harmonization (VICH), which are
adopted by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency
(EMA), and the principles outlined by the Codex Alimentarius Commission.

Quantitative Acceptance Criteria: A Comparative
Overview

The following tables summarize the quantitative acceptance criteria for key analytical method
validation parameters as stipulated by major regulatory bodies. The VICH GL49 guideline,
"Validation of Analytical Methods Used in Residue Depletion Studies," serves as a primary
reference for the FDA and EMA, promoting a harmonized approach.[1][2][3][4][5] The Codex
Alimentarius Commission, through guidelines such as CAC/GL 71-2009, provides a framework
for national regulatory programs and emphasizes the fitness-for-purpose of analytical methods
without prescribing rigid numerical criteria for all parameters.

Table 1: Accuracy (Recovery)
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Regulatory Body

Analyte Concentration

Acceptance Criteria (Mean
Recovery)

VICH / FDA/ EMA

<1 pg/kg

50% to 120%

=1 pg/kg to < 10 pg/kg

60% to 110%

> 10 pg/kg to < 100 pg/kg

70% to 110%

> 100 pg/kg

80% to 110%

Codex Alimentarius

Not explicitly defined in
CAC/GL 71-2009. Emphasizes
that the method must be "fit for
purpose” and provides
guidance for the establishment
of a regulatory program for the
control of veterinary drug

residues in food.

Table 2: Precision (Repeatability - RSDr) and Intermediate Precision (RSDip)
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Analyte Repeatability Intermediate

Regulatory Body . . . .
Concentration (RSDr) Precision (RSDip)

Not explicitly defined
VICH / FDA/ EMA <1 ug/kg < 35% in VICH GL49, but
should be assessed.

Not explicitly defined
< 30% in VICH GL49, but

should be assessed.

>1 ug/kgto< 10
Ho/kg

Not explicitly defined
<20% in VICH GL49, but

should be assessed.

= 10 pg/kg to < 100
Ha/kg

Not explicitly defined
> 100 pg/kg < 15% in VICH GL49, but
should be assessed.

Not explicitly defined
in CAC/GL 71-2009.
The guideline states
that precision should
Codex Alimentarius be determined at
various concentrations
and should be
adequate for the

intended purpose.

Table 3: Linearity
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Regulatory Body Parameter Acceptance Criteria

A minimum of 5 concentration
levels should be used. The
regression coefficient (r) or
coefficient of determination (r?)
VICH / FDA/ EMA Calibration Curve should be appropriate for the
intended use. For calibration
standards in solvent or matrix
extract, repeatability should be
< 15% (< 20% at or below the

Limit of Quantitation).

Not explicitly defined in
CAC/GL 71-2009. The

Codex Alimentarius analytical method should have
a linear response over a

defined range.

Table 4: Limit of Quantitation (LOQ) and Specificity
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Regulatory Body

Parameter

Acceptance Criteria

VICH / FDA/ EMA

Limit of Quantitation (LOQ)

The lowest concentration of an
analyte that can be
quantitatively determined with
acceptable accuracy and
precision. The repeatability at
the LOQ should meet the

precision criteria.

Specificity

The response of a control
sample (blank matrix) should
be no more than 20% of the

response at the LOQ.

Codex Alimentarius

Limit of Quantitation (LOQ)

The method's LOQ should be
suitable for detecting residues
at or below the Maximum
Residue Limit (MRL).

Specificity

The method should be able to
differentiate the analyte from
endogenous substances and

other potential interferences.

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible validation of analytical

methods. The following outlines the typical experimental protocols recommended by the VICH
GL49 guideline, which are considered best practice by the FDA and EMA.

Accuracy (Recovery) Accuracy is typically determined by analyzing a minimum of three

replicates of fortified blank matrix samples at a minimum of three different concentrations (low,

medium, and high) spanning the expected range of the analyte. The percentage of recovery is

calculated by comparing the measured concentration to the fortified concentration.

Precision (Repeatability and Intermediate Precision) Repeatability (intra-assay precision) is

assessed by analyzing multiple replicates of the same sample under the same operating
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conditions over a short period. Intermediate precision (inter-assay precision) is evaluated by
analyzing the same sample on different days, with different analysts, or using different
equipment within the same laboratory. The precision is typically expressed as the relative
standard deviation (RSD).

Linearity To determine linearity, a series of at least five standards of known concentrations
spanning the expected analytical range are analyzed. The response of the analytical instrument
is then plotted against the concentration of the analyte, and a linear regression analysis is
performed. The correlation coefficient or coefficient of determination is used to assess the
linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest concentration
of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can
be quantitatively measured with acceptable accuracy and precision. One common approach to
determine the LOD and LOQ is based on the standard deviation of the response of blank
samples. The LOD is often calculated as 3 times the standard deviation of the blank response,
and the LOQ as 10 times the standard deviation of the blank response. The LOQ must then be
confirmed by demonstrating acceptable accuracy and precision at this concentration.

Specificity Specificity is the ability of the method to measure the analyte of interest in the
presence of other components that may be expected to be present in the sample matrix. This is
evaluated by analyzing blank matrix samples from various sources to check for interferences at
the retention time of the analyte. The response of any interfering peak in the blank matrix
should not be more than 20% of the response at the LOQ.

Robustness Robustness is the capacity of an analytical method to remain unaffected by small,
deliberate variations in method parameters. This is assessed by introducing small changes to
parameters such as pH, temperature, and mobile phase composition and observing the effect
on the analytical results. This provides an indication of the method's reliability during routine
use.

Visualizing the Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method
for veterinary drug residue analysis, from initial planning to the final validation report.
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Method Development & Optimization
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Caption: A typical workflow for the validation of an analytical method for veterinary drug
residues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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